molecular formula C9H11ClN2O3S B2735171 2-chloro-N-(4-sulfamoylphenyl)propanamide CAS No. 733796-11-7

2-chloro-N-(4-sulfamoylphenyl)propanamide

Cat. No. B2735171
M. Wt: 262.71
InChI Key: CSFIQGHVRLMMHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(4-sulfamoylphenyl)propanamide, also known as sulfamethoxazole, is a synthetic sulfonamide antibiotic that has been used in the treatment of bacterial infections since the 1950s. It is a broad-spectrum antibiotic, meaning it is effective against a wide range of bacteria. The drug has a wide range of applications in both human and veterinary medicine, and is available in both oral and intravenous forms.

Scientific Research Applications

Application 1: Continuous Mixed Suspension Mixed Product Removal Crystallization

  • Summary of the Application : This research focused on the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C . The conversion of the previous batch to a continuous process was key to developing a methodology linking the synthesis and purification unit operations of CNMP .
  • Methods of Application/Experimental Procedures : A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed . Parameters such as cooling and agitation rates were monitored to influence particle size and yield .
  • Results/Outcomes : The yield and production rate from the system were constant after two residence times, as supported by FTIR data . The overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .

Application 2: Synthesis of New Benzenesulfonamide Derivatives

  • Summary of the Application : This research involved the synthesis of new benzenesulfonamide derivatives using 2-chloro-N-(4-sulfamoylphenyl) acetamide .
  • Methods of Application/Experimental Procedures : To a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide in absolute ethanol, ammonium thiocyanate was added . The whole mixture was refluxed for 3 h and the reaction was monitored using TLC .
  • Results/Outcomes : The specific results or outcomes of this experiment were not provided in the source .

properties

IUPAC Name

2-chloro-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFIQGHVRLMMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-sulfamoylphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.